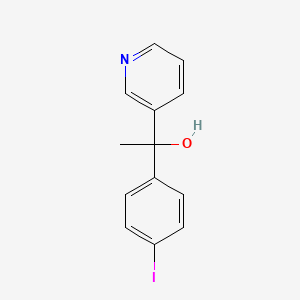

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Description

Historical Context and Significance of Iodinated Aromatic and Pyridyl Scaffolds in Synthesis

The development and utility of specific molecular motifs are often best understood by examining the historical significance of their constituent parts. Both iodinated aromatic compounds and pyridyl scaffolds have independently established themselves as cornerstones of synthetic and medicinal chemistry.

Iodinated Aromatic Scaffolds: Aryl iodides, such as the 4-iodophenyl group in the title compound, have long been prized as versatile intermediates in organic synthesis. The carbon-iodine bond, being the weakest of the carbon-halogen bonds, is particularly susceptible to oxidative addition with transition metals, most notably palladium. This reactivity is the lynchpin of numerous cross-coupling reactions that form the bedrock of modern synthetic chemistry, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from readily available precursors. The presence of the iodo-substituent, therefore, earmarks a molecule as a prime candidate for late-stage functionalization, allowing for the introduction of a wide array of substituents.

Pyridyl Scaffolds: The pyridine (B92270) ring is a ubiquitous heterocycle in a vast number of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.netnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, the pyridine ring is an isostere of benzene, and its inclusion in a molecule can significantly alter physicochemical properties such as solubility, metabolic stability, and bioavailability. nih.govmdpi.com The pyridine nucleus is a core component in over 7000 existing drug molecules of medicinal importance. researchgate.netmdpi.com The versatility of the pyridine scaffold as both a pharmacophore and a synthetic handle has cemented its importance in drug discovery and development. nih.govrsc.org

The combination of these two powerful scaffolds in a single molecule, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, suggests a compound with considerable potential as a versatile building block in both materials science and medicinal chemistry.

Structural Features and Stereochemical Considerations of this compound

The structure of this compound is characterized by several key features that dictate its chemical properties and potential applications. It is a tertiary alcohol, with the hydroxyl-bearing carbon atom bonded to a 4-iodophenyl group, a pyridin-3-yl group, and a methyl group.

Key Structural Features:

| Feature | Description |

| Chiral Center | The carbinol carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R)- and (S)-1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol. |

| Iodophenyl Group | A phenyl ring substituted with an iodine atom at the para position. This group is a key handle for transition metal-catalyzed cross-coupling reactions. |

| Pyridin-3-yl Group | A pyridine ring connected at the 3-position. This imparts basicity and hydrogen bonding capability to the molecule. |

| Tertiary Alcohol | The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms, making it resistant to oxidation under standard conditions. |

Stereochemical Considerations: The presence of a chiral center is a critical aspect of this molecule's structure, particularly from a medicinal chemistry perspective, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The synthesis of such chiral tertiary alcohols in an enantiomerically pure form is a significant challenge in organic synthesis.

Several strategies have been developed for the asymmetric synthesis of chiral carbinols. nih.gov These include:

Asymmetric addition of organometallic reagents to ketones: This is a common method, where a prochiral ketone (e.g., 4-iodo-1-(pyridin-3-yl)ethan-1-one) is reacted with an organometallic reagent (e.g., a methyl Grignard reagent) in the presence of a chiral ligand or catalyst.

Chiral resolution of a racemic mixture: Racemic this compound could be synthesized and then the enantiomers separated, for example, by enzymatic resolution or by forming diastereomeric salts with a chiral acid or base.

While no specific experimental data for the stereoselective synthesis of this compound has been reported in the literature, the general methodologies for the synthesis of chiral diaryl carbinols are well-established and could be applied to this target. nih.gov The table below provides hypothetical, yet plausible, data for the characterization of the two enantiomers.

Hypothetical Characterization Data for Enantiomers:

| Property | (R)-1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol | (S)-1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol |

| Specific Rotation | [α]D20 = +X° (c=1, CHCl3) | [α]D20 = -X° (c=1, CHCl3) |

| Chiral HPLC | Retention Time = Y min | Retention Time = Z min |

| Melting Point | A °C | A °C |

Research Gaps and Future Directions for this compound

The most significant research gap concerning this compound is the apparent lack of its synthesis, characterization, and application in the scientific literature. This presents a clear opportunity for foundational research into this potentially valuable molecule.

Future research directions could include:

Development of Synthetic Routes: The primary research goal would be to establish an efficient synthesis of racemic this compound. A subsequent and more challenging goal would be the development of a stereoselective synthesis to access the individual enantiomers. nih.gov

Exploration in Cross-Coupling Chemistry: The iodophenyl moiety is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com Future work could explore the use of this compound as a building block to create a library of derivatives, as outlined in the table below.

Potential Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Biaryl-substituted pyridyl ethanols |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-phenyl-substituted pyridyl ethanols |

| Heck Coupling | Alkene | Alkenyl-phenyl-substituted pyridyl ethanols |

| Buchwald-Hartwig | Amine | Amino-phenyl-substituted pyridyl ethanols |

Medicinal Chemistry Applications: Given the prevalence of pyridyl scaffolds in pharmaceuticals, this compound and its derivatives could be investigated for various biological activities. The chiral alcohol and the pyridyl nitrogen provide points for hydrogen bonding, while the aromatic rings can engage in π-stacking interactions with biological targets. The derivatives synthesized via cross-coupling could be screened for activity in areas such as oncology, infectious diseases, or neuroscience.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12INO |

|---|---|

Molecular Weight |

325.14 g/mol |

IUPAC Name |

1-(4-iodophenyl)-1-pyridin-3-ylethanol |

InChI |

InChI=1S/C13H12INO/c1-13(16,11-3-2-8-15-9-11)10-4-6-12(14)7-5-10/h2-9,16H,1H3 |

InChI Key |

CCUAOJVJSZIOIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)(C2=CN=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Iodo Phenyl 1 Pyridin 3 Yl Ethanol

Retrosynthetic Disconnections and Strategic Planning for the Tertiary Alcohol Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For tertiary alcohols, the most common and effective disconnection strategy involves cleaving one of the carbon-carbon bonds adjacent to the carbinol carbon. youtube.comlibretexts.org This approach simplifies the target molecule into a ketone and a carbon nucleophile, typically an organometallic reagent.

For 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, two primary retrosynthetic disconnections at the central quaternary carbon are logical:

Disconnection A: Cleavage of the bond between the quaternary carbon and the pyridin-3-yl ring. This strategy identifies 4-iodoacetophenone as the ketone precursor and a pyridin-3-yl organometallic species (e.g., 3-pyridylmagnesium bromide or 3-lithiopyridine) as the key nucleophile.

Disconnection B: Cleavage of the bond between the quaternary carbon and the 4-iodophenyl ring. This alternative route points to a 3-pyridyl ketone derivative and a 4-iodophenyl organometallic reagent (e.g., (4-iodophenyl)magnesium bromide or (4-iodophenyl)lithium) as the requisite synthons.

Strategic planning involves evaluating the feasibility of each route. Disconnection A utilizes 4-iodoacetophenone, a readily available starting material. The main challenge lies in the preparation and handling of the pyridin-3-yl organometallic reagent, which can be sensitive. researchgate.net Disconnection B requires a pyridyl ketone precursor, which may need to be synthesized, but the corresponding (4-iodophenyl)magnesium halide is straightforward to prepare from the respective aryl halide. The choice between these strategies often depends on the availability of starting materials and the specific reaction conditions that can be reliably implemented in a laboratory setting.

Carbon-Carbon Bond Forming Reactions for the Central Quaternary Carbon

The formation of the central C-C bond is the crucial step in constructing the molecular scaffold. This is most commonly achieved through the addition of powerful carbon nucleophiles to a carbonyl group.

The addition of Grignard and organolithium reagents to ketones is a classic and highly effective method for synthesizing tertiary alcohols. wisc.eduwikipedia.orgmasterorganicchemistry.com

Route A (Pyridyl Nucleophile): In this approach, 3-bromopyridine (B30812) or 3-iodopyridine (B74083) is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the pyridin-3-ylmagnesium halide. researchgate.netlibretexts.org This Grignard reagent is then added to a solution of 4-iodoacetophenone. The nucleophilic carbon of the pyridyl ring attacks the electrophilic carbonyl carbon of the ketone. missouri.edu A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. libretexts.org Organolithium reagents, generated via lithium-halogen exchange, can also be used and may offer different reactivity profiles. wikipedia.org

Route B (Aryl Nucleophile): Alternatively, (4-iodophenyl)magnesium bromide is prepared from 1-bromo-4-iodobenzene (B50087) and magnesium turnings. wikipedia.org This Grignard reagent is then reacted with a 3-pyridyl ketone. The reaction proceeds via the same mechanism of nucleophilic attack on the carbonyl, followed by acidic workup to afford this compound.

The table below summarizes and compares the key aspects of these two synthetic approaches.

| Feature | Route A: Pyridyl Nucleophile Addition | Route B: Aryl Nucleophile Addition |

| Ketone Precursor | 4-Iodoacetophenone | 3-Acetylpyridine (B27631) or similar pyridyl ketone |

| Organometallic Reagent | Pyridin-3-ylmagnesium bromide or 3-lithiopyridine | (4-Iodophenyl)magnesium bromide or (4-iodophenyl)lithium |

| Key Starting Materials | 3-Halopyridine, Magnesium, 4-Iodoacetophenone | 1-Halo-4-iodobenzene, Magnesium, 3-Acetylpyridine |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |

| General Conditions | Inert atmosphere (N₂ or Ar), anhydrous conditions are crucial. libretexts.org | Inert atmosphere (N₂ or Ar), anhydrous conditions are crucial. wikipedia.org |

| Potential Challenge | Preparation and stability of the pyridyl Grignard reagent. researchgate.net | Synthesis or availability of the specific 3-pyridyl ketone precursor. |

Since the central carbon atom of this compound is a stereocenter, the development of stereoselective synthetic methods is of high importance for accessing enantiomerically pure forms of the compound. Asymmetric synthesis of tertiary alcohols can be achieved by the stereoselective addition of organometallic reagents to prochiral ketones in the presence of a chiral catalyst or auxiliary.

While specific literature for the asymmetric synthesis of this exact molecule is sparse, established methodologies can be applied. These include:

Chiral Ligand-Modified Reagents: The addition of chiral ligands, such as sparteine (B1682161) or chiral amino alcohols, to organolithium or Grignard reagents can induce enantioselectivity in their addition to the ketone.

Catalytic Asymmetric Addition: The use of a chiral catalyst, often based on metals like zinc, titanium, or aluminum, can facilitate the enantioselective addition of an organometallic reagent (e.g., dialkylzinc) to the ketone.

Substrate-Controlled Methods: If a chiral center is already present in the ketone or organometallic fragment, it can direct the stereochemical outcome of the addition reaction.

These advanced methods often require careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, to achieve high levels of enantiomeric excess.

Functionalization and Derivatization of the 4-Iodophenyl Moiety

The 4-iodophenyl group is not merely a structural component but a versatile synthetic handle for further molecular elaboration. The carbon-iodine bond is particularly amenable to a wide range of powerful palladium-catalyzed cross-coupling reactions. nobelprize.org

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the efficient formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nih.gov The aryl iodide in this compound serves as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. st-andrews.ac.uk

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl iodide. mdpi.comacs.org This reaction is known for its high functional group tolerance and reactivity. nih.govacs.org

The following table details the typical components for these key cross-coupling reactions applied to the 4-iodophenyl moiety.

| Reaction | Nucleophilic Partner | Catalyst System (Typical) | Base | Bond Formed (at C4-position) |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C-C (Aryl, Alkenyl, Alkyl) |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | C-C (Alkynyl) |

| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Not required | C-C (Aryl, Alkenyl, Alkyl) |

An alternative synthetic strategy involves introducing the iodine atom onto an existing 1-phenyl-1-pyridin-3-yl-ethanol scaffold.

Directed Ortho-Metalation (DoM): This strategy uses a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile. baranlab.orgharvard.edu While the hydroxyl group of the tertiary alcohol could potentially act as a DMG, it would direct iodination to the ortho-position (C2), not the desired para-position (C4). Therefore, DoM is not a direct route to the target molecule but is a powerful tool for regioselective functionalization at other positions.

Electrophilic Iodination: A more direct approach to introduce the iodine at the para-position is through electrophilic aromatic substitution. The tertiary alcohol substituent is an activating, ortho-, para-directing group. Reacting 1-phenyl-1-pyridin-3-yl-ethanol with a suitable electrophilic iodine source can lead to the desired 4-iodo product. Due to steric hindrance from the bulky tertiary alcohol group, substitution at the para-position is often favored. Common reagents for this transformation include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂, nitric acid) or N-Iodosuccinimide (NIS). mdpi.comrsc.org The choice of reagent and reaction conditions is critical to achieve high selectivity and yield. researchgate.net

| Iodination Method | Reagent(s) | Typical Conditions | Position Selectivity |

| Electrophilic Substitution | I₂ / Oxidizing Agent (e.g., HNO₃) | Acetic acid, room temperature | Ortho/Para (Para favored) |

| Electrophilic Substitution | N-Iodosuccinimide (NIS) | Acetonitrile, room temp. or heating | Ortho/Para (Para favored) |

| Directed Ortho-Metalation | 1. n-BuLi / TMEDA 2. I₂ | THF, -78 °C to rt | Ortho |

Pyridine (B92270) Ring Assembly and Functionalization

The formation and subsequent modification of the pyridine core are foundational steps in the synthesis of this compound. Modern synthetic methods offer efficient pathways to construct and functionalize this heterocyclic system with high degrees of control.

Multi-component reactions (MCRs) have become a cornerstone of efficient organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comresearchgate.net These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds. bohrium.comresearchgate.net For the synthesis of substituted pyridines, MCRs offer a powerful alternative to traditional, often lengthy, synthetic sequences. researchgate.net

One-pot synthesis of highly substituted pyridines can be achieved through the reaction of aldehydes, malononitrile, and a thiol using a solid base catalyst. researchgate.net Another prominent approach is the Bohlmann–Rahtz pyridine synthesis, which efficiently produces trisubstituted pyridines. researchgate.net The use of microwave assistance in MCRs has been shown to be an environmentally benign method, often leading to excellent yields and significantly reduced reaction times. acs.org Nanocatalysts have also been employed in MCRs to create novel pharmacophores containing the pyridine framework, highlighting the versatility of this approach. rsc.org

A general scheme for a four-component reaction to synthesize a substituted pyridine is presented below. By selecting appropriate precursors, this methodology can be adapted to form a pyridine ring that can be further elaborated to the pyridin-3-yl moiety of the target compound.

| Reactant A | Reactant B | Reactant C | Reactant D | Catalyst/Conditions | Product |

| Aldehyde | Active Methylene Compound | β-Ketoester | Ammonium Acetate (B1210297) | Microwave/Ethanol (B145695) | Polysubstituted Pyridine |

| 1,3-Dicarbonyl Compound | Aromatic Aldehyde | Malononitrile | Alcohol | NaOH | Functionalized Pyridine |

This table illustrates generalized examples of multi-component reactions for pyridine synthesis.

Direct and selective C-H functionalization of pyridines remains a significant challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org However, recent advances in catalysis have enabled highly regioselective modifications of the pyridine core. For pyridines with electron-withdrawing substituents, palladium-catalyzed C-H arylation has been developed with predictable regioselectivity. nih.govresearchgate.net Specifically, 3-substituted pyridines can undergo arylation at the C4-position, while 4-substituted pyridines are functionalized at the C3-position. nih.govresearchgate.net

This regioselectivity is influenced by electronic effects, including the repulsion between the nitrogen lone pair and the polarized C-Pd bond at the C2/C6 positions, as well as the acidity of the C-H bond. nih.govresearchgate.net The addition of silver salts can be crucial for achieving high regioselectivity in some cases. nih.gov These methods provide a direct route to introduce the 4-iodophenyl group onto a pre-existing pyridin-3-yl substrate or a related precursor.

| Pyridine Substrate | Reaction | Catalyst System | Key Feature |

| 3-Substituted Pyridine | C-H Arylation | Pd(OAc)2/Ligand/Base | Selective C4-functionalization |

| 4-Substituted Pyridine | C-H Arylation | Pd(OAc)2/Ligand/Base | Selective C3-functionalization |

This table summarizes the regioselective C-H arylation of substituted pyridines.

Chiral Synthesis and Enantioselective Approaches to this compound

The therapeutic potential of chiral molecules is often confined to a single enantiomer. Therefore, the development of synthetic routes that can selectively produce one stereoisomer of this compound is of paramount importance.

The most direct approach to establishing the chiral alcohol stereocenter is the asymmetric reduction of the corresponding prochiral ketone, (4-iodophenyl)(pyridin-3-yl)methanone. Transition-metal-catalyzed asymmetric reduction is a powerful tool for this transformation. thieme-connect.com Key methods include hydrogenation, transfer hydrogenation, and hydrosilylation, often employing catalysts based on ruthenium, rhodium, iridium, copper, iron, and manganese. thieme-connect.comwikipedia.org

Ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones has been shown to produce chiral alcohols with high enantiomeric excesses (up to 99.5% ee). acs.org Similarly, copper-catalyzed asymmetric reductions under mild, aqueous micellar conditions provide a green and efficient route to enantioenriched secondary alcohols. acs.org Transfer hydrogenation, using reductants like isopropanol (B130326) or formic acid, is another widely used technique. wikipedia.org The choice of chiral ligand is critical for achieving high stereoselectivity in these reactions. wikipedia.org

| Catalyst System | Reduction Method | Substrate | Enantiomeric Excess (ee) |

| Ru-XylSunPhos-Daipen | Hydrogenation | Aryl-pyridyl ketones | Up to 99.5% |

| Cu(OAc)2/(R)-3,4,5-MeO-MeO-BIPHEP | Hydrosilylation | Aryl/heteroaryl ketones | >90% |

| Chiral Iridium Complex | Transfer Hydrogenation | Aryl N-heteroaryl ketones | High |

This table highlights examples of asymmetric catalytic reductions of ketone precursors.

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and potentially recycled.

For the synthesis of tertiary alcohols, a chiral auxiliary can be attached to either the nucleophile or the electrophile (the ketone). nih.gov For instance, sulfoxide (B87167) chiral auxiliaries residing on the electrophilic partner have been used to direct the addition of nucleophiles to ketones. nih.gov Evans' oxazolidinone auxiliaries are another class of widely used auxiliaries, particularly in asymmetric aldol (B89426) reactions, which can establish multiple stereocenters simultaneously. wikipedia.org While the synthesis of tertiary alcohols using this method can be challenging due to steric hindrance, it offers a powerful way to control the absolute configuration of the alcohol stereocenter. researchgate.net

| Chiral Auxiliary Type | Application | Key Feature |

| Oxazolidinones | Asymmetric Aldol Reactions | Establishes two contiguous stereocenters |

| Camphorsultam | Various Asymmetric Reactions | Robust and predictable stereocontrol |

| Pseudoephedrine | Asymmetric Alkylation | Forms diastereomeric intermediates |

| tert-Butanesulfinamide | Synthesis of Chiral Amines | Can be adapted for alcohol synthesis precursors |

This table provides examples of common chiral auxiliaries and their applications.

Biocatalysis has emerged as a green and highly efficient method for the production of enantiopure alcohols. nih.gov Enzymes, such as carbonyl reductases (CREDs), or whole-cell systems can reduce prochiral ketones with exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govalmacgroup.com The asymmetric reduction of ketones by biocatalysts is a well-established and powerful tool for synthesizing chiral alcohols. nih.gov

These biocatalytic reductions often rely on cofactors like NAD(P)H, and effective cofactor regeneration is crucial for process efficiency. nih.gov Whole-cell biocatalysts are advantageous as they can possess internal cofactor regeneration systems. Isolated enzymes are also frequently used, often preferred for their higher volumetric productivity and the absence of side reactions. nih.gov Microalgae have also been explored as photobiocatalysts for the asymmetric reduction of prochiral ketones. oup.com For aromatic ketones, cyanophyta have shown promise as effective biocatalysts. oup.com

| Biocatalyst | Transformation | Key Advantage |

| Isolated Carbonyl Reductases (CREDs) | Asymmetric ketone reduction | High volumetric productivity, no side reactions |

| Whole Cells (e.g., Saccharomyces cerevisiae) | Asymmetric ketone reduction | Internal cofactor regeneration |

| Microalgae (e.g., Spirulina platensis) | Photo-biocatalytic ketone reduction | Green and sustainable approach |

This table summarizes different biocatalytic approaches for chiral alcohol production.

Kinetic Resolution Strategies for Racemic Mixtures

Kinetic resolution is a pivotal technique for the separation of racemic mixtures. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme, allowing for the isolation of one enantiomer in high purity from the unreacted starting material. jocpr.com While powerful, a standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer. jocpr.comresearchgate.net

The kinetic resolution of tertiary alcohols, such as this compound, presents a significant challenge due to the steric hindrance around the chiral carbon center. researchgate.netscielo.br This steric congestion can impede the interaction with the active site of many catalysts. jocpr.comoup.com

Enzymatic Kinetic Resolution: A prominent strategy involves the use of hydrolases, particularly lipases, for the enantioselective acylation of the alcohol. jocpr.com Lipase A from Candida antarctica (CAL-A), often immobilized as Novozym 435, has demonstrated notable efficacy in resolving sterically hindered tertiary alcohols. researchgate.netscielo.br The process typically involves a transesterification reaction where an acyl donor, such as vinyl acetate or vinyl butyrate, is used to selectively acylate one enantiomer, leaving the other unreacted. scielo.broup.com The efficiency and selectivity of such resolutions are highly dependent on the enzyme, substrate, acyl donor, and solvent. scielo.br

Non-Enzymatic Kinetic Resolution: Alternatively, non-enzymatic methods utilize chiral chemical catalysts. Isothiourea-based catalysts, for example, have been successfully employed in the acylative kinetic resolution of various racemic alcohols. beilstein-archives.org Another approach involves transition metal catalysis, where a chiral ligand complexed to a metal center, such as palladium, can differentiate between the enantiomers of the substrate. nih.govmdpi.com For these methods, the catalyst must exhibit superior structural complementarity with one enantiomer, a principle known as chiral recognition. scielo.br

To overcome the 50% yield limitation of standard KR, dynamic kinetic resolution (DKR) can be employed. DKR integrates a rapid, in-situ racemization of the slower-reacting enantiomer with the kinetic resolution step, theoretically enabling a 100% yield of a single, enantiomerically pure product. researchgate.net Developing a DKR process for a tertiary alcohol is particularly challenging due to the difficulty of finding compatible conditions for both the enzymatic resolution and the racemization catalyst. researchgate.net

Below is a hypothetical data table illustrating the results of an enzymatic kinetic resolution screening for racemic this compound.

| Entry | Biocatalyst | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | CAL-A | Vinyl Acetate | Heptane (B126788) | 24 | 48 | >99 (for S-alcohol) |

| 2 | CAL-A | Vinyl Butyrate | Heptane | 12 | 45 | 96 (for S-alcohol) |

| 3 | Lipase B | Vinyl Acetate | Toluene (B28343) | 48 | 35 | 85 (for S-alcohol) |

| 4 | Esterase M2 | Vinyl Acetate | Diisopropyl ether | 36 | 42 | 91 (for S-alcohol) |

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions to maximize yield, minimize impurities, and ensure process efficiency. Key parameters include the choice of solvent, the catalyst system, temperature, and pressure.

Solvent Screening and Optimization for Yield and Selectivity

The solvent is a critical component that can profoundly influence reaction kinetics, equilibria, and product selectivity. researchgate.net A systematic solvent screening is therefore an essential step in process development. For the synthesis of a tertiary alcohol like this compound, which is likely prepared via the addition of an organometallic reagent (e.g., 4-iodophenylmagnesium bromide) to a ketone (3-acetylpyridine), ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are conventional choices due to their ability to solvate the Grignard reagent.

However, screening a broader range of solvents, including non-polar solvents like toluene or polar aprotic solvents like dimethylformamide (DMF), can sometimes lead to improved outcomes. researchgate.net In some syntheses, the presence of water is surprisingly beneficial, while in others, strictly anhydrous conditions are required. mdpi.com For subsequent purification or resolution steps, the choice of solvent is also crucial. For instance, enzymatic resolutions of tertiary alcohols often perform best in non-polar organic solvents like heptane or isooctane. scielo.br

The following table presents hypothetical results from a solvent screening study for the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tetrahydrofuran (THF) | 25 | 2 | 85 |

| 2 | Diethyl Ether | 25 | 3 | 81 |

| 3 | Toluene | 50 | 4 | 65 |

| 4 | Dichloromethane (DCM) | 25 | 6 | 40 |

| 5 | Dimethylformamide (DMF) | 25 | 4 | 55 |

Catalyst Development and Ligand Effects in Cross-Coupling Reactions

While the primary bond-forming step to create the tertiary alcohol is a nucleophilic addition, catalysts play a vital role in the synthesis of precursors or in potential asymmetric synthesis routes. For instance, the preparation of substituted aryl or heteroaryl precursors might involve palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings. researchgate.netscielo.org.mx

In the context of producing enantiomerically enriched this compound, asymmetric catalysis is paramount. This can be achieved through an asymmetric addition of an organometallic reagent to 3-acetylpyridine, guided by a chiral catalyst. The catalyst system would typically consist of a metal center (e.g., Zn, Ti, or Ru) and a chiral ligand. The structure of the ligand is critical for inducing stereoselectivity, creating a chiral environment around the metal that favors the formation of one enantiomer over the other.

Similarly, in kinetic resolution, the choice of catalyst and ligand is crucial. For a palladium-catalyzed kinetic resolution, ligands such as chiral amino acids or phosphines can be used to differentiate between the two enantiomers of the alcohol. mdpi.com The electronic and steric properties of the ligand directly impact the catalyst's activity and enantioselectivity.

Temperature and Pressure Effects on Reaction Efficiency

Temperature is a fundamental parameter that controls the rate of chemical reactions. For the synthesis of this compound via an organometallic route, the initial addition is often conducted at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions, such as enolization of the ketone, and to control the exothermic nature of the reaction. Subsequently, the reaction may be allowed to warm to room temperature to ensure completion.

In contrast, other synthetic steps or alternative routes might require elevated temperatures (reflux) to overcome activation energy barriers. beilstein-archives.org However, excessively high temperatures can lead to thermal decomposition of reactants, products, or catalysts, resulting in lower yields and the formation of impurities.

Pressure is generally less of a controlling factor for laboratory-scale liquid-phase reactions unless volatile reagents are used or when seeking to influence reaction equilibria according to Le Châtelier's principle. Most syntheses of this type are conducted at atmospheric pressure.

The table below illustrates the hypothetical effect of temperature on the yield of the target compound.

| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Iodophenylmagnesium bromide | THF | -78 to 25 | 88 |

| 2 | 4-Iodophenylmagnesium bromide | THF | 0 to 25 | 85 |

| 3 | 4-Iodophenylmagnesium bromide | THF | 25 | 72 |

| 4 | 4-Iodophenylmagnesium bromide | THF | 65 (reflux) | 45 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis is essential for minimizing environmental impact, improving safety, and reducing costs. nih.govmdpi.com This involves designing processes that maximize the incorporation of starting materials into the final product, use less hazardous chemicals, and minimize energy consumption and waste generation. mdpi.comunibo.it

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the percentage of atoms from the reactants that are incorporated into the desired product. primescholars.comchemrxiv.org A reaction with high atom economy is inherently less wasteful. Addition reactions are ideal, with a theoretical atom economy of 100%. chemrxiv.orgrsc.org

A plausible synthesis of this compound involves the Grignard reaction between 3-acetylpyridine and a Grignard reagent prepared from a 4-iodo-halobenzene (e.g., 1-bromo-4-iodobenzene) and magnesium metal.

The atom economy for this process can be calculated as follows:

Molecular Weight of Product (C₁₃H₁₂INO): 325.15 g/mol

Molecular Weight of Reactants:

3-Acetylpyridine (C₇H₇NO): 121.14 g/mol

1-Bromo-4-iodobenzene (C₆H₄BrI): 282.90 g/mol

Magnesium (Mg): 24.31 g/mol

Total Molecular Weight of Reactants: 121.14 + 282.90 + 24.31 = 428.35 g/mol

Percent Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 primescholars.com

% Atom Economy = (325.15 / 428.35) x 100 ≈ 75.9%

Solvent Minimization and Alternative Green Solvents (e.g., Ethanol, Water)

Traditional syntheses of tertiary alcohols, such as this compound, often rely on Grignard reactions. These reactions typically utilize anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), which pose significant environmental and safety risks due to their volatility, flammability, and potential to form peroxides. coconote.app Modern synthetic chemistry seeks to replace these conventional solvents with greener alternatives that are safer, more sustainable, and derived from renewable resources. researchgate.netnih.gov

Ethanol and Water as Green Solvents: Ethanol and water are highly desirable green solvents due to their low toxicity, availability, and minimal environmental impact. researchgate.net However, their application in reactions involving highly reactive organometallic reagents, such as Grignard reagents, is challenging. Grignard reagents are strong bases and nucleophiles that readily react with protic solvents like water and ethanol, leading to the quenching of the reagent and preventing the desired reaction with the carbonyl compound. masterorganicchemistry.comechemi.com

Despite these challenges, research has explored methodologies to enable the use of such solvents. For instance, certain pyridine ethanol derivatives have been synthesized in aqueous media under specific conditions. google.comgoogle.com The use of ethanol as a solvent has been successfully demonstrated in the green synthesis of various pyridine derivatives, often in combination with other energy-efficient techniques like microwave irradiation. nih.gov

Solvent Minimization and Solvent-Free Synthesis: A primary goal of green chemistry is the reduction of solvent volume. This not only minimizes waste but also reduces costs associated with solvent purchase and disposal. An ideal scenario is the implementation of solvent-free reaction conditions. researchgate.net Solvent- and catalyst-free synthesis of certain hydroxylated pyridines has been achieved under microwave irradiation, showcasing a highly efficient and environmentally benign approach. rsc.org While directly applying this to a Grignard-type synthesis for this compound is complex, it highlights a key direction in synthetic methodology development. The focus is on designing reactions that can proceed in high concentration or in the absence of a traditional solvent, potentially using one of the reactants as the reaction medium.

The table below compares the properties of traditional solvents used in Grignard reactions with those of greener alternatives.

| Solvent | Source | Boiling Point (°C) | Safety Concerns | Environmental Impact |

| Diethyl Ether | Petroleum-based | 34.6 | Highly flammable, forms explosive peroxides | High VOC, low biodegradability |

| Tetrahydrofuran (THF) | Petroleum-based | 66 | Flammable, forms explosive peroxides | High VOC, moderate water pollution |

| Ethanol | Renewable (Biomass) | 78.4 | Flammable | Biodegradable, low toxicity |

| Water | Natural | 100 | Non-flammable, non-toxic | Benign |

This table provides a general comparison of solvent properties relevant to green chemistry principles.

Energy Efficiency in Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

Improving energy efficiency is a cornerstone of green synthetic chemistry. Conventional heating methods, which rely on conduction and convection, are often slow and energy-intensive. Microwave-assisted synthesis has emerged as a powerful tool to enhance reaction rates, often leading to significantly reduced reaction times, increased product yields, and lower energy consumption. nih.gov

Microwave irradiation directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature increases. ucl.ac.be This technique has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including those with a pyridine core. nih.govsunway.edu.mymdpi.com

In the context of synthesizing this compound, a microwave-assisted Grignard-type reaction could offer substantial benefits. The rapid heating can help to overcome activation energy barriers more efficiently than conventional methods, potentially reducing the formation of side products and simplifying purification. Reports on the microwave-assisted synthesis of various pyrido[3,2-f] nih.govnih.govthiazepines and other pyridine derivatives show dramatic reductions in reaction time—from hours to minutes—while simultaneously improving yields. nih.govmdpi.com

The following table presents a comparison of conventional heating versus microwave-assisted methods for the synthesis of related pyridine and thiazepine compounds, illustrating the typical improvements in efficiency.

| Synthesis | Method | Reaction Time | Yield (%) | Reference |

| 3,6-Dimethyl-8-hydroxy-2H,5H-pyrido[3,2-f] nih.govnih.govthiazepin-5-one | Conventional Heating | 10 hours | 61% | mdpi.com |

| 3,6-Dimethyl-8-hydroxy-2H,5H-pyrido[3,2-f] nih.govnih.govthiazepin-5-one | Microwave Irradiation | 30 minutes | 85% | mdpi.com |

| (3,6-Dimethyl-4,5-dihydro-8-hydroxy-5-oxopyrido[3,2-f] nih.govnih.govthiazepin-2-yl)ethanone | Conventional Heating | 10 hours | 59% | mdpi.com |

| (3,6-Dimethyl-4,5-dihydro-8-hydroxy-5-oxopyrido[3,2-f] nih.govnih.govthiazepin-2-yl)ethanone | Microwave Irradiation | 30 minutes | 80% | mdpi.com |

| Synthesis of Pyridine Derivatives | Conventional Heating | 10-12 hours | 65-78% | nih.gov |

| Synthesis of Pyridine Derivatives | Microwave Irradiation | 2-7 minutes | 82-94% | nih.gov |

This data demonstrates the significant advantages of microwave-assisted synthesis in terms of reduced reaction times and improved yields for structurally related heterocyclic compounds.

By integrating green solvents and energy-efficient technologies like microwave synthesis, the production of this compound can be aligned with modern standards of sustainable chemical manufacturing, minimizing environmental impact while maximizing efficiency.

Elucidation of Reaction Mechanisms and Kinetics Relevant to 1 4 Iodo Phenyl 1 Pyridin 3 Yl Ethanol Synthesis and Transformations

Mechanistic Pathways of Carbon-Carbon Bond Formation at the Quaternary Center

The central quaternary carbon of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is most commonly constructed through the nucleophilic addition of an organometallic reagent to a ketone precursor. This reaction is a cornerstone of organic synthesis for creating tertiary alcohols. organic-chemistry.orgwikipedia.orgbyjus.com The core mechanism involves the attack of a highly nucleophilic carbon atom from an organometallic compound on the electrophilic carbonyl carbon of a ketone. wikipedia.org

Two primary synthetic disconnections are viable:

Route A: The addition of a 4-iodophenyl organometallic reagent (e.g., 4-iodophenyl magnesium bromide or 4-iodophenyl lithium) to 3-acetylpyridine (B27631).

Route B: The addition of a pyridin-3-yl organometallic reagent (e.g., 3-pyridylmagnesium bromide) to 4-iodoacetophenone.

The mechanism for both routes follows a similar pathway. Using Route A with a Grignard reagent as an example, the carbon-magnesium bond of 4-iodophenyl magnesium bromide is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 3-acetylpyridine. This addition step typically proceeds through a six-membered ring transition state. wikipedia.org The result is the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. Subsequent treatment with a protic source, such as an aqueous acid workup, protonates the alkoxide to yield the final tertiary alcohol product, this compound. byjus.commasterorganicchemistry.com

For sterically hindered ketones, an alternative single electron transfer (SET) mechanism may compete with the traditional nucleophilic addition pathway. organic-chemistry.org

| Route | Ketone Precursor | Organometallic Reagent | Key Intermediate |

|---|---|---|---|

| A | 3-Acetylpyridine | 4-Iodophenyl magnesium bromide | Magnesium alkoxide of the product |

| B | 4-Iodoacetophenone | 3-Pyridylmagnesium bromide | Magnesium alkoxide of the product |

Kinetics of Cross-Coupling Reactions Involving the Iodophenyl Moiety

The iodophenyl group in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The kinetics of these reactions are critical for controlling reaction outcomes and efficiency.

The generally accepted catalytic cycle for these reactions consists of three main steps:

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of the iodophenyl moiety. This step forms a square planar palladium(II) complex. wikipedia.orgmdpi.com

Transmetalation (for Suzuki-Miyaura): The organic group from a second organometallic reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. mdpi.com

In most palladium-catalyzed cross-coupling reactions, the oxidative addition step is considered the rate-determining step. wikipedia.org The reactivity of the aryl halide is highly dependent on the C-X bond strength, following the general trend: C-I > C-Br > C-Cl. Consequently, the C-I bond in the iodophenyl group is the most reactive, leading to a faster rate of oxidative addition compared to the analogous bromo or chloro derivatives. rsc.org

| Factor | Influence on Reaction Rate | Mechanism Step Affected |

|---|---|---|

| Halide (I vs. Br, Cl) | I > Br > Cl (Generally faster for Iodides) | Oxidative Addition |

| Palladium Ligands | Steric bulk and electron-donating properties can accelerate reductive elimination but may slow ligand dissociation. | All steps |

| Base | Affects the rate of transmetalation by activating the organoboron species (in Suzuki coupling). | Transmetalation |

| Temperature | Generally increases rates, but can affect catalyst stability and selectivity. | All steps |

Detailed Mechanisms of Pyridine (B92270) Ring Formation and Functionalization

While the synthesis of this compound typically starts from a pre-existing pyridine derivative, understanding the mechanisms of pyridine ring formation and functionalization provides a broader context for synthetic strategy.

Pyridine Ring Formation: A classic method for synthesizing substituted pyridine rings is the Hantzsch pyridine synthesis. chemtube3d.comwikipedia.org This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org The reaction first forms a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized (aromatized) to the corresponding pyridine derivative. organic-chemistry.orgyoutube.com

Pyridine Ring Functionalization: More direct to the synthesis of the target molecule are reactions that functionalize the pyridine ring. The electron-deficient nature of the pyridine ring influences its reactivity. znaturforsch.com A powerful strategy for introducing substituents is through directed ortho-metalation or halogen-metal exchange. For instance, starting with 3-bromopyridine (B30812), a halogen-metal exchange can be performed using an organolithium reagent like n-butyllithium at low temperatures. This generates a highly reactive 3-lithiopyridine intermediate. This nucleophilic species can then be reacted with an electrophile, such as 4-iodoacetophenone, to form the carbon-carbon bond and, after workup, the desired tertiary alcohol. znaturforsch.com The regioselectivity of these metalation reactions is heavily influenced by substituents already on the pyridine ring and the specific lithium base used. znaturforsch.comresearchgate.net

Another approach involves pyridyne intermediates. Regioselective lithiation of a substituted chloropyridine, followed by transmetalation and heating, can generate a 3,4-pyridyne. This highly reactive intermediate can then be trapped by nucleophiles to create polyfunctionalized pyridines. nih.gov

Stereochemical Control Mechanisms in Asymmetric Syntheses

The central carbon of this compound is a stereocenter. The synthesis of a single enantiomer requires asymmetric synthesis strategies that can control the stereochemical outcome of the key bond-forming step. In the context of adding an organometallic reagent to a prochiral ketone, this involves controlling which face (re or si) of the planar carbonyl group is attacked by the nucleophile. libretexts.org

Chiral Auxiliaries: One established strategy is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. wikipedia.org For example, a chiral sulfoxide (B87167) group can be placed on the aryl ketone electrophile. nih.govthieme-connect.com The chiral sulfoxide directs the incoming organometallic nucleophile to one face of the ketone, leading to the formation of a diastereomerically enriched alcohol product. The auxiliary can then be chemically removed to yield the enantiomerically enriched tertiary alcohol. nih.gov Evans' oxazolidinone auxiliaries represent another widely used class for controlling stereochemistry in various reactions, including aldol (B89426) and alkylation reactions. researchgate.netresearchgate.net

Catalytic Asymmetric Addition: An alternative and often more atom-economical approach is the use of a chiral catalyst. In this method, a substoichiometric amount of a chiral ligand coordinates to the metal of the organometallic reagent, creating a chiral environment that biases the attack on the prochiral ketone. nih.gov While highly effective for secondary alcohols from aldehydes, achieving high enantioselectivity in the addition to ketones to form tertiary alcohols is more challenging. nih.gov Copper-hydride catalyzed regiodivergent coupling of vinyl heteroarenes with ketones, where the ligand controls the selectivity, is a modern approach to creating such chiral alcohols. acs.org The stereochemical outcome is often rationalized by Zimmerman-Traxler-type six-membered cyclic transition state models, where steric interactions between the ketone substituents, the nucleophile, and the chiral ligand favor the formation of one stereoisomer. nih.gov

| Strategy | Mechanism of Control | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Substrate control; the auxiliary creates a diastereomeric transition state with a lower energy. wikipedia.org | Often high diastereoselectivity; predictable outcomes. researchgate.net | Requires additional steps to attach and remove the auxiliary; stoichiometric use of the chiral source. wikipedia.org |

| Chiral Catalyst/Ligand | Reagent control; the chiral ligand creates an asymmetric environment around the reactive center. nih.gov | Atom-economical; only a catalytic amount of the chiral source is needed. | Development of effective catalysts can be challenging; may require optimization for each substrate. nih.gov |

Computational Probing of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms, transition states, and intermediates involved in the synthesis of molecules like this compound. rsc.orgacs.orgresearchgate.net These in silico studies provide detailed energetic and structural information that is often difficult or impossible to obtain through experimental means alone.

Grignard and Organolithium Additions: DFT calculations have been used to model the transition states of Grignard reactions. researchgate.netresearchgate.net Studies have shown the importance of solvent molecules and the dimeric nature of Grignard reagents in solution. researchgate.netacs.org Calculations suggest that the reaction can proceed through a dinuclear magnesium complex, where the carbonyl substrate coordinates to one magnesium center and reacts with the alkyl group of the other. acs.orgrsc.org These models help to rationalize the observed stereoselectivity and reactivity, moving beyond simplified six-membered ring transition state models. rsc.org

Cross-Coupling Reactions: The full catalytic cycle of the Suzuki-Miyaura reaction has been extensively modeled using DFT. acs.orgresearchgate.netrsc.org These studies help to determine the relative energy barriers of oxidative addition, transmetalation, and reductive elimination, thereby identifying the likely rate-determining step under various conditions. rsc.orgnih.gov For example, calculations have shown that bidentate coordination of specialized phosphine (B1218219) ligands (like XPhos) can lower the energy barrier for the turnover-limiting oxidative addition step in the coupling of challenging substrates. nih.gov

Stereochemical Control: Computational studies are also crucial for understanding the origins of stereoselectivity in asymmetric catalysis. nih.gov By modeling the transition states for the formation of both possible enantiomers, researchers can identify the key non-covalent interactions (e.g., steric repulsion, hydrogen bonding, C-H/π interactions) that stabilize the transition state leading to the major product. acs.org This insight is vital for the rational design of new and more effective chiral ligands and catalysts. nih.gov

Advanced Spectroscopic and Diffraction Characterization Methodologies for 1 4 Iodo Phenyl 1 Pyridin 3 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides definitive evidence for the carbon skeleton, proton environments, connectivity, and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra are essential for the initial structural verification of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol. The spectra provide information on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the hydroxyl, methine, and aromatic protons. The aromatic region would be complex due to the presence of two different substituted rings. The protons on the pyridine (B92270) ring are expected to appear at lower field (further downfield) compared to those on the iodophenyl ring due to the electron-withdrawing effect of the nitrogen atom. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show signals for the carbinol carbon (the carbon bearing the hydroxyl group), and the carbons of the two aromatic rings. The carbon atom attached to the iodine (C-I) is expected to have a chemical shift in the range of 90-95 ppm, which is significantly upfield for an aromatic carbon due to the heavy atom effect of iodine.

Based on data from analogous structures like 1-(4-halophenyl)ethanols and 1-(pyridin-3-yl)ethanol, the following spectral data are predicted. rsc.orgguidechem.comguidechem.comchemspider.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbinol-CH | ~5.0-5.5 (s) | ~70-75 |

| Carbinol-OH | ~2.0-4.0 (br s) | - |

| Iodophenyl-H2/H6 | ~7.1-7.3 (d) | ~128-130 |

| Iodophenyl-H3/H5 | ~7.6-7.8 (d) | ~137-139 |

| Pyridinyl-H2 | ~8.6-8.8 (d) | ~148-150 |

| Pyridinyl-H4 | ~7.8-8.0 (dt) | ~134-136 |

| Pyridinyl-H5 | ~7.3-7.5 (dd) | ~123-125 |

| Pyridinyl-H6 | ~8.5-8.7 (dd) | ~147-149 |

| Iodophenyl-C1 | - | ~145-147 |

| Iodophenyl-C4 | - | ~92-95 |

| Pyridinyl-C3 | - | ~140-142 |

Note: Chemical shifts are highly dependent on the solvent used. Predicted values are for CDCl₃ or DMSO-d₆. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad, dd=doublet of doublets, dt=doublet of triplets.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on both the pyridine and iodophenyl rings, confirming their substitution patterns. For instance, a cross-peak between the signals assigned to Pyridinyl-H4 and Pyridinyl-H5 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would be used to definitively assign the carbon signals based on the already assigned proton signals from the ¹H NMR spectrum. For example, the proton signal at ~7.3-7.5 ppm would show a cross-peak to the carbon signal at ~123-125 ppm, assigning them as Pyridinyl-H5 and C5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the molecular fragments. Key expected correlations would include a cross-peak from the carbinol methine proton (~5.0-5.5 ppm) to the quaternary carbons of both the iodophenyl ring (C1) and the pyridine ring (C3), unequivocally establishing the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the carbinol methine proton and the ortho-protons of both aromatic rings (Iodophenyl-H2/H6 and Pyridinyl-H2/H4), providing insight into the molecule's preferred conformation in solution.

Quantitative NMR (qNMR) is a primary analytical method used to determine the purity of a substance or the concentration of components in a mixture without the need for identical reference standards. acs.orgoxinst.comacs.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, ¹H qNMR could be employed to accurately determine its purity. The process involves:

Sample Preparation: A precisely weighed amount of the sample is dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard of known purity. The internal standard must have a signal that does not overlap with any signals from the analyte or impurities.

Data Acquisition: The ¹H NMR spectrum is acquired under specific conditions that ensure full relaxation of all protons, which is critical for accurate integration. This often involves using a longer relaxation delay (D1) between scans.

Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

This technique can also be used to monitor the progress of a chemical reaction, for example, by tracking the disappearance of signals from starting materials like 4-iodoacetophenone and the appearance of the product's characteristic carbinol proton signal. chemicalbook.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. rsc.org The C-O stretching vibration of the tertiary alcohol would likely appear in the 1100-1200 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would produce a series of peaks between 1400 and 1600 cm⁻¹. The C-I stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the pyridine and phenyl rings, often give strong, sharp signals in the Raman spectrum, which are useful for fingerprinting. aps.orgacs.orgresearchgate.net The C-I bond is also known to produce a relatively strong Raman signal.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (alcohol) | 3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |

| C-O Stretch (tertiary alcohol) | 1100-1200 | FT-IR |

| Pyridine Ring Breathing | ~1000-1040 | Raman (strong) |

| Phenyl Ring Breathing | ~1000 | Raman (strong) |

| C-I Stretch | 500-600 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, specifically those involving chromophores. The chromophores in this compound are the iodophenyl and pyridine rings.

The spectrum is expected to show absorptions due to π → π* transitions within the aromatic systems. Benzene exhibits absorption bands around 204 nm and 256 nm. libretexts.org The presence of the iodine substituent on the phenyl ring is expected to cause a bathochromic (red) shift of these bands. nist.govnih.gov The pyridine ring also shows π → π* transitions, typically around 250-260 nm, as well as a weaker n → π* transition at a longer wavelength (~270-380 nm) involving the non-bonding electrons on the nitrogen atom. libretexts.org The combination of these two chromophores would likely result in a complex spectrum with a strong absorption maximum below 300 nm.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

| π → π | ~250-270 | Iodophenyl and Pyridine Rings |

| n → π | ~270-380 (weak) | Pyridine Ring |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Precise Mass Determination: The molecular formula of this compound is C₁₃H₁₂INO. The calculated monoisotopic mass of its protonated form, [M+H]⁺, is 326.0036 g/mol . HRMS can measure this mass with an accuracy of a few parts per million (ppm), which provides strong evidence for the proposed elemental composition.

Fragmentation Pathway Analysis: Electron ionization (EI) or collision-induced dissociation (CID) of the molecular ion would lead to characteristic fragment ions. For benzylic alcohols, common fragmentation pathways include the loss of a water molecule and alpha-cleavage. libretexts.orglibretexts.org A plausible fragmentation pathway for this molecule would include:

Loss of H₂O: The molecular ion could lose a water molecule (18 Da) to form a stable carbocation.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom could lead to the formation of the 4-iodophenylcarbonyl cation (m/z 233) or the pyridin-3-ylcarbonyl cation (m/z 106).

Loss of Iodine: Cleavage of the C-I bond could result in a fragment corresponding to the loss of an iodine radical (127 Da).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Formula |

| 325 | [M]⁺ | [C₁₃H₁₂INO]⁺ |

| 326 | [M+H]⁺ (in ESI/CI) | [C₁₃H₁₃INO]⁺ |

| 307 | [M-H₂O]⁺ | [C₁₃H₁₀IN]⁺ |

| 233 | [IC₆H₄CO]⁺ | [C₇H₄IO]⁺ |

| 198 | [M-I]⁺ | [C₁₃H₁₂NO]⁺ |

| 106 | [C₅H₄NCO]⁺ | [C₆H₄NO]⁺ |

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule such as this compound, this technique is uniquely capable of elucidating not only its molecular conformation and packing in the solid state but also its absolute configuration. The presence of the heavy iodine atom is particularly advantageous for this technique, as it facilitates the determination of the absolute structure through anomalous dispersion effects.

Crystal Growth Strategies for this compound

The prerequisite for any SC-XRD analysis is the availability of high-quality single crystals of suitable size and diffraction quality. The process of obtaining such crystals can be challenging and often requires screening multiple conditions. For an organic molecule like this compound, several common crystallization techniques would be applicable. wpmucdn.comresearchgate.netrochester.edu The selection of an appropriate solvent or solvent system is paramount; the ideal solvent is one in which the compound is moderately soluble. rochester.edu

Common strategies include:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly in a dust-free environment. msu.edu The gradual increase in concentration allows for the slow formation of well-ordered crystals. wpmucdn.com

Vapor Diffusion: This technique is highly effective, especially when only small amounts of the compound are available. msu.edu A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container (a jar or beaker) containing a more volatile "anti-solvent" in which the compound is insoluble. msu.edu Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting slow crystallization. msu.edu

Solvent Layering (Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. rochester.edu Crystals form slowly at the interface between the two liquids as they gradually mix. msu.edu To slow the diffusion rate, this setup can be cooled. msu.edu

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. rochester.edu As the temperature decreases, the solubility of the compound drops, leading to crystallization. Placing the container in an insulated vessel (like a Dewar flask) can achieve the necessary slow cooling rate. byu.edu

For this compound, initial screening would likely involve solvents such as ethanol (B145695), methanol, acetone, ethyl acetate (B1210297), and toluene (B28343), and anti-solvents like hexane (B92381) or heptane (B126788). The presence of both a polar pyridinyl group and a less polar iodophenyl group suggests that a binary solvent system might be most effective.

Crystallographic Data Collection and Refinement Protocols

Once a suitable crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected. While specific crystallographic data for this compound is not publicly available, the following table presents representative data collection and refinement parameters based on the closely related structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, which serves as a pertinent example for this class of compounds. nih.gov

| Parameter | Value (Illustrative Example) |

|---|---|

| Empirical formula | C12H10ClNO |

| Formula weight | 219.66 |

| Temperature (K) | 173(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 9.0792 (5) Å b = 10.3601 (5) Å c = 11.2007 (6) Å β = 107.003 (2)° |

| Volume (Å3) | 1009.00 (9) |

| Z | 4 |

| Calculated density (Mg/m3) | 1.446 |

| Absorption coefficient (mm-1) | 0.354 |

| F(000) | 456 |

| Theta range for data collection (°) | 2.62 to 25.00 |

| Reflections collected | 8917 |

| Independent reflections | 1771 [R(int) = 0.0355] |

| Data / restraints / parameters | 1771 / 0 / 138 |

| Goodness-of-fit on F2 | 1.042 |

| Final R indices [I>2sigma(I)] | R1 = 0.0368, wR2 = 0.0934 |

| R indices (all data) | R1 = 0.0463, wR2 = 0.1001 |

The process involves irradiating the crystal with monochromatic X-rays and recording the positions and intensities of the diffracted beams. The resulting diffraction pattern is then used to solve the crystal structure, typically using direct methods. The structural model is subsequently refined against the experimental data, a process that adjusts atomic positions and displacement parameters to achieve the best possible fit, as indicated by the R-indices.

Analysis of Intramolecular and Intermolecular Interactions, Including Halogen Bonding

The crystal structure of this compound would be stabilized by a variety of non-covalent interactions. Intramolecularly, the conformation would be determined by steric hindrance between the iodophenyl and pyridinyl rings, influencing the dihedral angles around the central C-C bond.

Intermolecularly, the hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. mdpi.com Therefore, a prominent O—H···N hydrogen bond is expected to be a primary motif, linking molecules into chains or dimers. nih.gov

Of particular significance for this molecule is the potential for halogen bonding. The iodine atom on the phenyl ring possesses a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-I covalent bond. mdpi.com This electrophilic region can engage in an attractive, non-covalent interaction with a Lewis base (an electron donor). researchgate.net In this structure, the pyridine nitrogen atom of a neighboring molecule could act as the halogen bond acceptor.

Computational Chemistry and Theoretical Modeling of 1 4 Iodo Phenyl 1 Pyridin 3 Yl Ethanol

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For "1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol," DFT calculations offer a detailed understanding of its geometric and electronic properties.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For "this compound," this process involves determining the most stable three-dimensional structure by calculating the forces on each atom and adjusting their positions until these forces are minimized.

The conformational landscape of this molecule is complex due to the rotational freedom around the single bonds connecting the phenyl and pyridyl rings to the chiral carbon of the ethanol (B145695) moiety. Different orientations of these rings relative to each other and the hydroxyl group result in various conformers with distinct energies. DFT calculations can map this landscape to identify the global minimum energy conformer, which is the most likely structure to be observed under experimental conditions, as well as other low-energy conformers that may be present in equilibrium. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov

For "this compound," the HOMO is expected to be localized primarily on the electron-rich iodo-phenyl ring, which can act as an electron-donating group. The LUMO is likely to be distributed over the electron-deficient pyridine ring. This distribution of frontier orbitals suggests that the molecule could be susceptible to electrophilic attack on the iodo-phenyl ring and nucleophilic attack on the pyridine ring. The HOMO-LUMO gap for similar aromatic systems has been calculated to be in a range that indicates moderate reactivity. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Aromatic Systems

| Aromatic System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | -1.16 | 8.08 |

| Pyridine | -9.67 | -0.56 | 9.11 |

| Iodobenzene | -8.70 | -0.80 | 7.90 |

Note: These values are illustrative and the actual values for "this compound" would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

In "this compound," the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The hydroxyl group's oxygen atom would also exhibit a negative potential. Conversely, the hydrogen atom of the hydroxyl group and the regions around the carbon atoms of the pyridine ring are expected to have a positive potential, indicating their susceptibility to nucleophilic attack. The iodine atom, due to the phenomenon of a "σ-hole," can also present a region of positive electrostatic potential, making it a site for halogen bonding.

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structure.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net For "this compound," theoretical predictions of ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental spectra and confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, and thus, accurate predictions rely on a well-optimized geometry. For substituted pyridines, DFT calculations have shown good correlation with experimental NMR data. acs.orgstenutz.eu

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridine Ring (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 150.2 | 149.8 |

| C3 | 124.5 | 123.9 |

| C4 | 136.8 | 136.1 |

| C5 | 124.5 | 123.9 |

| C6 | 150.2 | 149.8 |

Note: These are example values. Actual predictions for the target molecule would require specific calculations.

Electronic Transitions : Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption bands in the UV-Visible spectrum. This analysis provides information about the electronic structure and the nature of the excited states of the molecule. For "this compound," TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into its photophysical properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. easychair.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For "this compound," MD simulations can be used to explore its dynamic behavior, including conformational changes and interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water or ethanol), one can study how the solvent affects its structure and dynamics. mdpi.comresearchgate.net This is particularly important for understanding the behavior of the molecule in a realistic chemical environment.

MD simulations can provide insights into:

Solvation Structure : The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the hydroxyl group of the ethanol moiety and solvent molecules.

Conformational Dynamics : The transitions between different low-energy conformers and the timescale of these changes.

Transport Properties : Diffusion coefficients and rotational correlation times of the molecule in a given solvent.